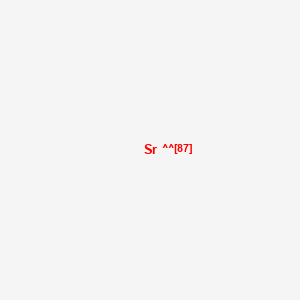

Strontium Sr-87

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Strontium Sr-87 is an isotope of strontium that is widely used in scientific research. It is a radioactive isotope that has a half-life of 4.7 million years. Strontium Sr-87 is used in various fields of research, including geology, archaeology, and biology.

Wirkmechanismus

Strontium Sr-87 is a beta emitter, which means that it emits beta particles during radioactive decay. Beta particles are high-energy electrons that can penetrate tissues and cause ionization. In biological systems, strontium Sr-87 can substitute for calcium in bone tissue. This substitution can affect bone metabolism and bone density.

Biochemische Und Physiologische Effekte

Studies have shown that strontium Sr-87 can affect bone metabolism and bone density. Strontium Sr-87 can stimulate bone formation and inhibit bone resorption. This effect can lead to an increase in bone density and a decrease in the risk of fractures. Strontium Sr-87 can also affect other metabolic processes in living organisms, such as the uptake of nutrients and the production of energy.

Vorteile Und Einschränkungen Für Laborexperimente

Strontium Sr-87 has several advantages as a tracer in lab experiments. It has a long half-life, which means that it can be used to study long-term metabolic processes. Strontium Sr-87 is also a beta emitter, which makes it easy to detect and measure. However, strontium Sr-87 also has some limitations. It can be difficult to separate strontium Sr-87 from other isotopes of strontium, which can affect the accuracy of measurements. Strontium Sr-87 can also be toxic in high doses, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on strontium Sr-87. One area of research is the use of strontium Sr-87 as a tracer in medical imaging. Strontium Sr-87 can be used to study bone metabolism and bone diseases, such as osteoporosis. Another area of research is the use of strontium Sr-87 in environmental studies. Strontium Sr-87 can be used to study the movement of water and nutrients in soil and groundwater. Finally, there is potential for the use of strontium Sr-87 in nuclear energy production. Strontium Sr-87 can be used as a fuel in nuclear reactors, which can produce energy without greenhouse gas emissions.

Conclusion:

In conclusion, strontium Sr-87 is an important isotope that is widely used in scientific research. It has many applications, including geology, archaeology, biology, and medical research. Strontium Sr-87 has a long half-life and is a beta emitter, which makes it easy to detect and measure. However, there are also limitations to its use, such as difficulty in separating it from other isotopes of strontium and toxicity in high doses. Future research on strontium Sr-87 has the potential to lead to new discoveries in medical imaging, environmental studies, and nuclear energy production.

Synthesemethoden

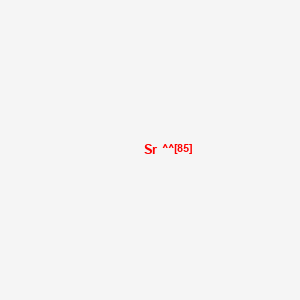

Strontium Sr-87 is produced by the decay of rubidium-87. Rubidium-87 is a stable isotope that undergoes beta decay to produce strontium Sr-87. The decay process is as follows:

87Rb → 87Sr + β- + νe

The half-life of rubidium-87 is 4.88 x 1010 years, and the decay process produces strontium Sr-87 with a yield of 6.1%.

Wissenschaftliche Forschungsanwendungen

Strontium Sr-87 is widely used in various fields of scientific research. In geology, it is used to date rocks and minerals. Strontium Sr-87 is also used in archaeology to date artifacts and fossils. In biology, it is used as a tracer to study metabolic processes in living organisms. Strontium Sr-87 is also used in medical research to study bone metabolism and bone diseases.

Eigenschaften

CAS-Nummer |

13982-64-4 |

|---|---|

Produktname |

Strontium Sr-87 |

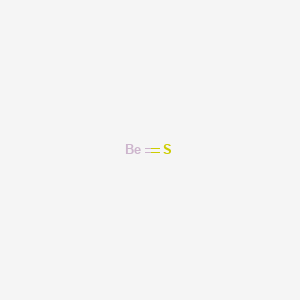

Molekularformel |

Sr |

Molekulargewicht |

86.908878 g/mol |

IUPAC-Name |

strontium-87 |

InChI |

InChI=1S/Sr/i1-1 |

InChI-Schlüssel |

CIOAGBVUUVVLOB-BJUDXGSMSA-N |

Isomerische SMILES |

[87Sr] |

SMILES |

[Sr] |

Kanonische SMILES |

[Sr] |

Synonyme |

87Sr isotope Sr-87 isotope Strontium-87 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)